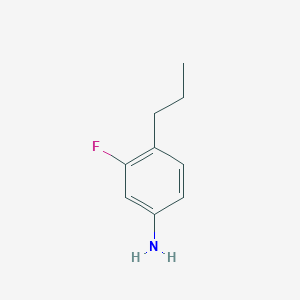

3-Fluoro-4-propylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-3-7-4-5-8(11)6-9(7)10/h4-6H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOAZBSINHBGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 3 Fluoro 4 Propylaniline

Mechanistic Investigations of Carbon-Fluorine Bond Formation in Aniline (B41778) Systems

The formation of a carbon-fluorine (C-F) bond on an aniline scaffold is a challenging yet crucial transformation in medicinal and materials chemistry. The synthesis of compounds like 3-fluoro-4-propylaniline involves introducing a fluorine atom onto an electron-rich aromatic ring, a process that can be approached through several mechanistic avenues. The high electronegativity of fluorine and the strength of the resulting C-F bond present unique kinetic and thermodynamic hurdles. nih.gov

Nucleophilic aromatic substitution (SNAr) is a primary pathway for forming C-F bonds on aromatic systems. The classical SNAr mechanism is a two-step process involving the addition of a nucleophile (fluoride) to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is followed by the departure of a leaving group. However, this pathway is typically challenging for electron-rich rings like anilines unless they are activated by potent electron-withdrawing groups.

Recent advancements have revealed alternative nucleophilic pathways that are more amenable to electron-rich substrates. For instance, a concerted nucleophilic aromatic substitution (CSNAr) has been identified, which proceeds through a single, neutral four-membered transition state rather than a charged Meisenheimer complex. nih.gov This mechanism avoids the high-energy intermediates associated with traditional SNAr, thereby expanding the substrate scope to include activated systems like anilines. nih.gov For many fluorinated aromatics, such concerted substitution pathways are predicted to be the preferred mechanism. science.gov

Another approach involves the formation of an aryne intermediate, which can subsequently be trapped by a fluoride source. researchgate.net This pathway, however, can lead to mixtures of regioisomers, complicating the synthesis of a specific compound like 3-fluoro-4-propylaniline. researchgate.net The choice of fluoride source is critical; alkali metal fluorides (KF, CsF) and other sources like tetra-n-butylammonium fluoride (TBAF) are commonly used, with their reactivity being heavily influenced by solubility and solvation. researchgate.net

| Mechanism | Key Intermediate/Transition State | Substrate Requirement | Key Features |

|---|---|---|---|

| Classical SNAr | Meisenheimer Complex (anionic) | Strong electron-withdrawing groups required | Two-step process; generally unsuitable for simple anilines. |

| Concerted SNAr (CSNAr) | Neutral four-membered transition state | Applicable to electron-rich arenes like anilines. nih.gov | Single-step process; avoids high-energy intermediates. nih.gov |

| Aryne Formation | Aryne intermediate | Presence of a good leaving group and strong base | Can result in a loss of regioselectivity. researchgate.net |

Electrophilic aromatic substitution is a more common and direct method for the fluorination of electron-rich aromatic rings such as aniline. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. chemistrysteps.com This increased nucleophilicity of the ring facilitates attack by an electrophilic fluorine source ("F⁺").

In the case of a 4-propylaniline (B1194406) precursor, the para position is blocked by the propyl group. Therefore, electrophilic fluorination is directed to the ortho positions (C2 and C6) relative to the amino group. The synthesis of 3-fluoro-4-propylaniline (where fluorine is at C3) via this method would necessitate starting with a different substitution pattern or using directing groups to override the strong directing effect of the amine. However, for the general fluorination of aniline derivatives, the reaction proceeds via the formation of a sigma complex (arenium ion), where the electrophile is attached to the ring. The subsequent loss of a proton restores aromaticity and yields the fluorinated product.

A variety of electrophilic N-F reagents have been developed for this purpose, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most common. rsc.orgresearchgate.net These reagents are more manageable than hazardous molecular fluorine (F₂). rsc.orgresearchgate.net Studies on the fluorination of N,N-dimethylaniline derivatives with NFSI have shown that the reaction can yield a mixture of 2-fluoro and 4-fluoro products, highlighting the regioselectivity challenge. rsc.org The reaction mechanism is generally considered to be a conventional polar process. rsc.org

Kinetic and Thermodynamic Studies of Amine Derivatization Reactions Involving 3-Fluoro-4-propylaniline

The reactivity of the amine group and the aromatic ring in 3-fluoro-4-propylaniline is modulated by the electronic properties of the fluorine and propyl substituents. These substituents influence the rates and equilibrium positions of amine derivatization reactions, such as acylation, alkylation, and diazotization.

Propyl Group: Located at the para position, the propyl group is an electron-donating group (EDG) through an inductive effect (+I). It increases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom of the amine. This generally increases the basicity and nucleophilicity of the amine compared to unsubstituted aniline, making it more reactive toward electrophiles. chemistrysteps.com

Fluorine Atom: Located at the meta position relative to the amine, the fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity. It is also weakly electron-donating through resonance (+R effect) via its lone pairs. For a halogen at the meta position, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring and the amino group. chemistrysteps.com

The combination of a para-EDG (propyl) and a meta-EWG (fluoro) results in a nuanced effect on reactivity. The electron-withdrawing fluorine atom decreases the basicity of the aniline nitrogen, making it less basic than 4-propylaniline but potentially more basic than 3-fluoroaniline (B1664137). youtube.comresearchgate.net This reduction in basicity and nucleophilicity will decrease the rate of reactions involving the amine, such as acylation. Conversely, for electrophilic substitution on the ring, the activating effect of the amine and propyl group is somewhat attenuated by the deactivating fluorine atom.

| Substituent & Position | Inductive Effect | Resonance Effect | Overall Effect on Amine Basicity | Effect on Ring Activation (Electrophilic Substitution) |

|---|---|---|---|---|

| 4-Propyl | +I (Donating) | N/A (Hyperconjugation is weak) | Increase chemistrysteps.com | Activating |

| 3-Fluoro | -I (Withdrawing) | +R (Donating) | Decrease researchgate.net | Deactivating |

| Combined (3-F, 4-Propyl) | Net Withdrawing | Net Donating | Net Decrease (relative to 4-propylaniline) | Net Activating (but less than 4-propylaniline) |

Intramolecular and Intermolecular Processes Influencing Chemical Reactivity

The presence of a fluorine atom ortho to the amine group (as in 2-fluoroaniline) can lead to intramolecular hydrogen bonding between the N-H bond of the amine and the fluorine atom (N-H···F). researchgate.net In 3-fluoro-4-propylaniline, the fluorine is meta to the amine, making direct intramolecular hydrogen bonding less likely due to the larger distance and unfavorable geometry.

However, both the amine and the fluorine atom are potent sites for intermolecular interactions. researchgate.net

Hydrogen Bonding: The N-H bonds of the amino group act as strong hydrogen bond donors, while the nitrogen lone pair and the fluorine atom can act as hydrogen bond acceptors. This can lead to the formation of extensive intermolecular networks in the solid state or in solution, influencing physical properties like boiling point and solubility, as well as affecting the accessibility of the amine for reactions.

Halogen Bonding: The fluorine substituent can also participate in halogen bonds, acting as a halogen bond acceptor. researchgate.net

These noncovalent interactions can stabilize the ground state of the molecule, potentially increasing the activation energy for certain reactions. Conversely, in polar, protic solvents, solvation of the amine group through hydrogen bonding can influence its nucleophilicity.

Radical-Based Mechanisms in Fluorination and Aromatic Functionalization

Beyond ionic pathways, radical fluorination offers a complementary strategy for C-F bond formation. wikipedia.org This approach involves the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org Historically, the use of highly reactive sources like F₂ gas limited the application of these methods. unacademy.com However, the discovery that electrophilic N-F reagents like NFSI can also serve as fluorine atom transfer agents has led to a resurgence in radical fluorination methodologies. researchgate.netwikipedia.org

Mechanisms for aromatic functionalization involving 3-fluoro-4-propylaniline or its precursors could proceed via radical pathways under specific conditions, such as photoredox catalysis or reactions initiated by radical initiators. nih.gov For instance, a plausible radical process could involve a single electron-transfer (SET) from the electron-rich aniline derivative to an oxidant, generating a radical cation. rsc.org This intermediate could then undergo further reaction.

Radical fluorination methods have been developed for:

Decarboxylative Fluorination: A radical generated from a carboxylic acid precursor is trapped by a fluorine source.

Fluorination of Boronic Acids: Aryl radicals generated from boronic acid derivatives react with a fluorinating agent. wikipedia.org

Direct C-H Fluorination: A C-H bond is homolytically cleaved, often with the help of a metal catalyst or photocatalyst, to generate a radical that is subsequently fluorinated. wikipedia.org

These radical-based approaches can sometimes provide access to isomers that are difficult to obtain through traditional electrophilic or nucleophilic substitution reactions due to different regioselectivity rules. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 3 Fluoro 4 Propylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of magnetically active nuclei. For 3-Fluoro-4-propylaniline, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, are employed to confirm its constitution and substitution pattern.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Fluoro-4-propylaniline provides key information about the number and connectivity of hydrogen atoms. The aromatic region is of particular diagnostic value. Due to the 1,2,4-trisubstitution pattern, three distinct signals are expected for the aromatic protons. The electron-donating amino (-NH₂) and propyl (-CH₂CH₂CH₃) groups generally shield aromatic protons, shifting their signals upfield, while the electronegative fluorine atom has a deshielding effect. The protons on the propyl chain will appear in the aliphatic region of the spectrum, with characteristic splitting patterns arising from spin-spin coupling. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for 3-Fluoro-4-propylaniline

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.5 – 7.2 | Multiplets (m) | J(H-H) ≈ 7-9, J(H-F) ≈ 5-10 |

| -NH₂ | 3.5 – 5.0 | Broad Singlet (br s) | - |

| -CH₂- (benzylic) | 2.4 – 2.6 | Triplet (t) | J(H-H) ≈ 7.5 |

| -CH₂- (middle) | 1.5 – 1.7 | Sextet (sxt) | J(H-H) ≈ 7.5 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-Fluoro-4-propylaniline, nine distinct signals are expected. A significant feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz. magritek.comlibretexts.org Carbons that are two (²JCF), three (³JCF), or even four (⁴JCF) bonds away from the fluorine atom will also exhibit smaller doublet splittings. magritek.comlibretexts.org

Interactive Data Table: Predicted ¹³C NMR Data for 3-Fluoro-4-propylaniline

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C-F (C3) | 158 – 162 | Doublet (d) | ¹JCF ≈ 245 |

| C-NH₂ (C1) | 145 – 148 | Doublet (d) | ³JCF ≈ 8 |

| C-propyl (C4) | 128 – 132 | Doublet (d) | ²JCF ≈ 21 |

| Aromatic C-H | 113 – 125 | Doublets (d) | ²JCF, ³JCF, ⁴JCF ≈ 3-25 |

| -CH₂- (benzylic) | 28 – 32 | Singlet (s) or small doublet | - |

| -CH₂- (middle) | 22 – 26 | Singlet (s) | - |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a distinct signal for the fluorine atom in the molecule. nih.gov The chemical shift of the fluorine nucleus is sensitive to its electronic environment. alfa-chemistry.com For fluoroanilines, the ¹⁹F chemical shift is influenced by the electronic effects of the other substituents on the aromatic ring. nih.gov In 3-Fluoro-4-propylaniline, a single resonance is expected, typically as a multiplet due to coupling with nearby aromatic protons. The typical chemical shift range for aryl fluorides is broad, but for fluoroanilines, it is often observed between -110 and -130 ppm relative to a standard like CFCl₃. alfa-chemistry.com

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a compound's exact mass. nih.govresearchgate.netnih.govresearchgate.net This high precision enables the unambiguous calculation of the elemental formula. For 3-Fluoro-4-propylaniline, with the molecular formula C₉H₁₂FN, the theoretical monoisotopic mass can be calculated with high accuracy. This exact mass measurement is a critical step in confirming the identity of the compound, distinguishing it from isomers or other compounds with the same nominal mass. nih.gov

Formula: C₉H₁₂FN

Calculated Monoisotopic Mass: 153.09538 u

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govd-nb.info It is an ideal method for assessing the purity of volatile and semi-volatile compounds like 3-Fluoro-4-propylaniline. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This process allows for the separation and identification of the main compound from any impurities, starting materials, or by-products, providing a robust assessment of sample purity. d-nb.infoepa.gov

Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). libretexts.org This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺·) and subsequent extensive and reproducible fragmentation. libretexts.orgorgchemboulder.com The analysis of these fragmentation patterns provides a molecular fingerprint that is valuable for structural elucidation.

For 3-Fluoro-4-propylaniline, the key fragmentation pathways under EI are predicted to be:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring, a process known as α-cleavage relative to the amine. semanticscholar.orgmiamioh.eduruc.dk This would involve the loss of an ethyl radical (•CH₂CH₃, 29 u) from the propyl side chain, resulting in a stable benzylic cation at m/z 124.

Loss of Propene: A McLafferty-type rearrangement is less common for amines but loss of a neutral propene molecule (CH₃CH=CH₂, 42 u) via hydrogen rearrangement could lead to a fragment at m/z 111.

Loss of HCN: Aromatic amines can undergo ring rearrangement and lose hydrogen cyanide (HCN, 27 u), a characteristic fragmentation for anilines. miamioh.edu This would lead to a fragment ion from the molecular ion at m/z 126.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to further fragment specific ions. In a CID experiment, a precursor ion (e.g., the molecular ion at m/z 153 or a primary fragment like m/z 124) is selected, accelerated, and collided with an inert gas. These collisions induce further fragmentation, providing more detailed structural information and confirming fragmentation pathways.

Vibrational Spectroscopy Techniques for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different bonds and functional groups vibrate at characteristic frequencies. northwestern.edu

For 3-Fluoro-4-propylaniline, key vibrational modes include:

N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch. libretexts.orglibretexts.orgmaterialsciencejournal.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually produce a series of sharp bands in the 1450-1620 cm⁻¹ region.

N-H Bending (Scissoring): A strong absorption characteristic of primary amines is found in the 1580-1650 cm⁻¹ range due to the scissoring motion of the -NH₂ group. libretexts.orgorgchemboulder.comias.ac.in

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond gives rise to a strong band typically between 1250 and 1340 cm⁻¹. libretexts.orgorgchemboulder.comwikieducator.org

C-F Stretching: The carbon-fluorine stretch is expected to produce a strong absorption, typically in the 1100-1300 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.

N-H Wagging: A broad band, characteristic of primary amines, may be observed between 650 and 900 cm⁻¹ due to the out-of-plane wagging of the N-H bonds. libretexts.orgorgchemboulder.com

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Fluoro-4-propylaniline

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 – 3500 | Medium |

| Symmetric N-H Stretch | -NH₂ | 3300 – 3400 | Medium |

| Aromatic C-H Stretch | Ar-H | 3000 – 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 – 2960 | Strong |

| N-H Bending (Scissoring) | -NH₂ | 1580 – 1650 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 – 1620 | Medium-Strong (multiple) |

| Aromatic C-N Stretch | Ar-N | 1250 – 1340 | Strong |

| C-F Stretch | Ar-F | 1100 – 1300 | Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-Fluoro-4-propylaniline is expected to exhibit a combination of vibrational modes corresponding to the substituted benzene ring, the primary amine group, the propyl substituent, and the carbon-fluorine bond.

Key Expected Vibrational Bands:

N-H Stretching: The primary amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. Aniline (B41778) itself shows bands around 3433 cm⁻¹ and 3356 cm⁻¹ researchgate.net.

C-H Aromatic Stretching: Vibrations of the C-H bonds on the benzene ring are expected to appear above 3000 cm⁻¹.

C-H Aliphatic Stretching: The propyl group will exhibit symmetric and asymmetric stretching vibrations of its C-H bonds in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the aromatic ring typically results in several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1360 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption and for fluoroaromatic compounds, it is typically observed in the 1100-1300 cm⁻¹ region. For 3-fluoroaniline (B1664137), this bond contributes to the complex pattern in this area chemicalbook.com.

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will determine the positions of strong absorption bands in the 800-900 cm⁻¹ region, which are characteristic of the arrangement of hydrogen atoms on the ring.

An illustrative data table of the expected FT-IR peaks for 3-Fluoro-4-propylaniline, based on the analysis of similar compounds, is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Two distinct bands are expected for the primary amine. |

| C-H Aromatic Stretching | 3000 - 3100 | Typically weaker than aliphatic C-H stretching. |

| C-H Aliphatic Stretching | 2850 - 2960 | Arising from the propyl group. |

| C=C Aromatic Ring Stretching | 1450 - 1600 | A series of bands indicating the aromatic nature of the compound. |

| N-H Bending (Scissoring) | 1600 - 1650 | Characteristic of primary amines. |

| C-N Stretching | 1250 - 1360 | Aromatic amine C-N stretch. |

| C-F Stretching | 1100 - 1300 | Strong absorption characteristic of the C-F bond in a fluoroaromatic compound. |

| Aromatic C-H Out-of-Plane Bending | 800 - 900 | The specific pattern is indicative of the 1,2,4-trisubstitution of the benzene ring. |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

As of now, the crystal structure of 3-Fluoro-4-propylaniline has not been reported in the Cambridge Structural Database (CSD). However, analysis of crystal structures of other substituted anilines provides a framework for understanding the potential solid-state features of this compound iucr.orgresearchgate.net.

The molecular structure of 3-Fluoro-4-propylaniline would be defined by the geometry of the substituted benzene ring and the conformations of the amine and propyl groups. The benzene ring is expected to be largely planar. The relative positions of the fluoro, propyl, and amino substituents are fixed on the aromatic ring.

The supramolecular structure would be dictated by intermolecular interactions. Key interactions that are likely to be observed include:

N-H···N Hydrogen Bonding: The amine group is a classic hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimeric motifs.

N-H···F Hydrogen Bonding: The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor, potentially forming N-H···F interactions that influence the crystal packing.

C-H···π Interactions: The hydrogen atoms of the propyl group or the aromatic ring can interact with the electron-rich π-system of an adjacent benzene ring.

π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel or offset fashion, contributing to the stability of the crystal lattice.

High-Resolution Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are indispensable for the separation, identification, and quantification of 3-Fluoro-4-propylaniline, as well as for the assessment of its purity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are particularly well-suited for the analysis of such aromatic amines.

HPLC is a cornerstone technique for both the analytical determination of purity and the preparative isolation of 3-Fluoro-4-propylaniline. A common approach for the analysis of substituted anilines is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

A reported method for the purity validation of 3-Fluoro-4-propylaniline utilizes a C18 stationary phase. The nonpolar nature of the C18-functionalized silica provides a hydrophobic surface that interacts with the analyte. The separation is achieved by eluting with a polar mobile phase, typically a mixture of an organic solvent and water.

Illustrative HPLC Method Parameters:

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The stationary phase for reversed-phase separation. The long column length and standard particle size provide good resolving power for routine analysis. |

| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) | Acetonitrile serves as the organic modifier to elute the compound from the C18 column. The ratio can be adjusted to optimize the retention time. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC that provides a balance between analysis time and separation efficiency. |

| Detection | UV-Vis (e.g., at 254 nm) | The aromatic nature of 3-Fluoro-4-propylaniline allows for sensitive detection using UV-Vis spectroscopy. The wavelength can be optimized based on the compound's UV spectrum. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Maintaining a consistent temperature ensures reproducible retention times. |

This method can be adapted for preparative HPLC by using a larger diameter column and a higher flow rate to isolate larger quantities of the purified compound.

Ultra-high-performance liquid chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which allows for significantly faster separations and higher resolution compared to traditional HPLC. This is particularly advantageous for the analysis of complex samples containing closely related impurities or for high-throughput screening.

For the analysis of primary aromatic amines like 3-Fluoro-4-propylaniline, a UHPLC method employing a pentafluorophenylpropyl (PFPP) stationary phase can offer unique selectivity nih.gov. The PFPP phase provides multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which can be beneficial for separating positional isomers and other structurally similar compounds.

Potential UHPLC Method Parameters for Enhanced Separation:

| Parameter | Condition | Rationale for Enhanced Performance |

| Column | PFPP (e.g., <100 mm length, <2 µm particle size) | The smaller particle size leads to higher efficiency and resolution. The PFPP phase offers alternative selectivity to C18, which can be advantageous for fluorinated compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid | The use of an acidic modifier can improve peak shape for amines by suppressing the interaction of the basic amine group with residual silanols on the silica support. |

| Flow Rate | Adjusted for the smaller column dimensions | Higher optimal linear velocities can be used with UHPLC columns, leading to faster analysis times. |

| Detection | UV-Vis or Mass Spectrometry (MS) | UHPLC is often coupled with mass spectrometry for sensitive and selective detection and identification of the analyte and any impurities. |

| Temperature | Controlled (e.g., 30-40 °C) | Higher temperatures can reduce mobile phase viscosity and improve mass transfer, leading to better efficiency. |

The use of UHPLC can significantly reduce analysis times, often to under a few minutes, while providing superior separation of potential impurities from the main compound peak.

Chiral separation techniques are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. 3-Fluoro-4-propylaniline, in its native state, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers, and standard chiral separation techniques are not applicable for its resolution.

However, if 3-Fluoro-4-propylaniline were to be used as a synthetic precursor to introduce a chiral center into a larger molecule, then chiral chromatography would become a critical tool for the separation and characterization of the resulting enantiomeric products. For instance, if the amine group were to react to form a chiral amide or if a substitution reaction occurred on the propyl chain to create a stereocenter, the resulting diastereomers or enantiomers would require separation.

In such hypothetical scenarios, chiral HPLC using columns with chiral stationary phases (CSPs) would be the method of choice. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a chiral separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers. The choice of mobile phase, which can be run in normal-phase, reversed-phase, or polar organic mode, is crucial for optimizing the enantioseparation.

Computational Chemistry and Theoretical Modeling of 3 Fluoro 4 Propylaniline

Quantum Mechanical and Molecular Mechanical Calculations

Quantum mechanical (QM) and molecular mechanical (MM) calculations serve as powerful tools to investigate the fundamental properties of 3-Fluoro-4-propylaniline at the atomic level. These methods allow for the detailed exploration of its electronic landscape and conformational preferences.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Fluoro-4-propylaniline, DFT calculations, particularly at the B3LYP/6-31G(d) level, provide a comprehensive understanding of how its substituents influence its chemical behavior.

Analysis of the Molecular Electrostatic Potential (MEP) map helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. chemrxiv.orgthaiscience.infoijcce.ac.ir For substituted anilines, the electron-rich regions (negative potential) are typically located around the nitrogen atom and certain positions on the aromatic ring, indicating susceptibility to electrophilic attack, while electron-poor regions (positive potential) are found around the hydrogen atoms of the amino group. chemrxiv.orgthaiscience.info

Table 1: Calculated Electronic Properties of 3-Fluoro-4-propylaniline

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO Gap | ~5.2 eV | B3LYP/6-31G(d) |

| HOMO | -6.7 eV | B3LYP/6-31G(d) |

| LUMO | -1.5 eV | B3LYP/6-31G(d) |

Molecular orbital (MO) theory provides critical insights into the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. thaiscience.info

For 3-Fluoro-4-propylaniline, the calculated HOMO-LUMO gap is approximately 5.2 eV, which suggests moderate reactivity. The HOMO energy level of -6.7 eV indicates its electron-donating capability, while the LUMO energy level of -1.5 eV relates to its ability to accept electrons. These frontier molecular orbitals are crucial for predicting the molecule's behavior in chemical reactions and understanding its electronic transitions. thaiscience.info A smaller energy gap generally correlates with higher reactivity. researchgate.net

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For flexible molecules like 3-Fluoro-4-propylaniline, which has a rotatable propyl group, conformational analysis is essential to identify the various low-energy conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.commdpi.com An MD simulation for 3-Fluoro-4-propylaniline would involve modeling the molecule's interactions with itself and with solvent molecules in a simulated environment.

These simulations can predict how the molecule behaves in solution, including its translational and rotational motion, and how it interacts with different solvents. By analyzing the trajectory of the atoms over time, information can be gathered on the solvation shell structure, the strength of solute-solvent interactions, and the influence of the solvent on the conformational preferences of the propyl group. This is particularly important for understanding reaction kinetics and designing processes where 3-Fluoro-4-propylaniline is used as a reagent in solution.

Intermolecular Interaction Analysis in Condensed Phases

In liquid or solid states, the properties of 3-Fluoro-4-propylaniline are heavily influenced by intermolecular interactions. Computational methods can be used to analyze these forces in detail.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, based on the electron density and its derivatives. mdpi.com For 3-Fluoro-4-propylaniline, NCI analysis would reveal the nature and strength of interactions between molecules in a condensed phase.

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, a unique surface is generated for each molecule. This analysis provides a qualitative and quantitative overview of all close intermolecular contacts that govern the crystal's packing. nih.govnih.gov

For a hypothetical crystal structure of 3-fluoro-4-propylaniline, the Hirshfeld surface would be generated to map various properties, most notably the normalized contact distance (dnorm). The dnorm surface highlights regions of significant intermolecular contacts; negative values (visible as red spots) indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. nih.govresearchgate.net

The primary interactions expected to stabilize the crystal packing of 3-fluoro-4-propylaniline would include:

N-H···F and N-H···N Hydrogen Bonds: The amine (-NH₂) group can act as a hydrogen bond donor, potentially interacting with the electronegative fluorine atom or the nitrogen atom of a neighboring molecule.

C-H···π Interactions: Hydrogen atoms from the propyl chain or the aromatic ring could interact with the π-system of an adjacent molecule's benzene (B151609) ring.

π-π Stacking: The aromatic rings of adjacent molecules could stack, contributing to the packing stability through dispersion forces.

H···H Contacts: Due to the presence of the propyl group and aromatic hydrogens, van der Waals interactions between hydrogen atoms would likely constitute a significant portion of the total surface area. nih.gov

A two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface, summarizing the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). scirp.org The relative percentage contribution of different types of contacts can be quantified from this plot.

Hypothetical Intermolecular Contacts for 3-Fluoro-4-propylaniline

The following interactive table provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for 3-fluoro-4-propylaniline, based on common interactions in similar organic molecules. nih.gov

| Interaction Type | Hypothetical Contribution (%) | Description |

| H···H | 45 - 55% | Van der Waals forces, dominant due to the propyl group and aromatic hydrogens. |

| C···H / H···C | 15 - 25% | Represents C-H···π interactions and general van der Waals contacts. |

| N···H / H···N | 10 - 15% | Primarily indicates N-H···N hydrogen bonding between amine groups. |

| F···H / H···F | 5 - 10% | Corresponds to N-H···F or C-H···F hydrogen bonds. |

| C···C | 3 - 6% | Suggests the presence of π-π stacking interactions. |

| Other | < 2% | Minor contributions from other contacts like N···C, F···C, etc. |

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. collaborativedrug.compharmacologymentor.com These studies involve systematically modifying the structure of a lead compound and assessing how these changes affect its efficacy, potency, and selectivity. oncodesign-services.com For 3-fluoro-4-propylaniline, a predictive SAR model would aim to identify which structural features are crucial for a hypothetical biological effect, thereby guiding the design of more active analogues. creative-proteomics.com

A typical SAR investigation on 3-fluoro-4-propylaniline would involve modifying three key regions of the molecule:

The Aromatic Ring: Altering the position or nature of the substituents (e.g., moving the fluoro group, adding other groups).

The Amine Group: Acylating, alkylating, or replacing the amine with other functional groups.

The Propyl Group: Changing its length (e.g., to ethyl or butyl), introducing branching, or replacing it with other alkyl or functional groups.

Quantitative Structure-Activity Relationship (QSAR) models use computational methods to build mathematical relationships between chemical structure and biological activity. pharmacologymentor.com This involves calculating molecular descriptors (numerical values representing molecular properties like hydrophobicity, electronics, and sterics) and correlating them with observed activity using statistical models. creative-proteomics.com

Illustrative SAR Table for Hypothetical 3-Fluoro-4-propylaniline Analogues

This table presents a hypothetical SAR study for 3-fluoro-4-propylaniline, demonstrating how structural modifications could influence a theoretical biological activity.

| Compound | Modification from Parent Structure | Predicted Change in Activity | Rationale |

| Analogue 1 | Propyl -> Ethyl | Decrease | Reduced hydrophobic interaction with a putative binding pocket. |

| Analogue 2 | Fluoro at position 3 -> Chloro at position 3 | Increase / Decrease | Depends on whether electronic or steric effects are more critical for binding. |

| Analogue 3 | -NH₂ -> -NHCOCH₃ | Decrease | Increased steric bulk and loss of a hydrogen bond donor may hinder receptor binding. |

| Analogue 4 | No Fluoro substituent | Significant Decrease | The electronegative fluorine atom may be a key interaction point (e.g., hydrogen bond acceptor). |

| Analogue 5 | Propyl -> Isopropyl | Decrease | Increased steric hindrance near the aniline (B41778) ring could disrupt optimal binding conformation. |

In the absence of an experimentally determined structure for a biological target (e.g., a receptor or enzyme), homology modeling can be used to generate a three-dimensional model. bond.edu.au This technique relies on the amino acid sequence of the target protein and uses the known crystal structure of a homologous protein as a template. memphis.edu

Once a reliable 3D model of the target receptor is built, molecular docking simulations can be performed. Docking is a computational method that predicts the preferred orientation of a ligand (in this case, 3-fluoro-4-propylaniline) when bound to a receptor to form a stable complex. nih.gov The process involves sampling numerous possible conformations of the ligand within the receptor's binding site and scoring them based on factors like binding energy. nih.gov

A docking study of 3-fluoro-4-propylaniline would aim to:

Identify the most likely binding pose within the receptor's active site.

Elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues.

Provide a structural basis for the SAR, explaining why certain modifications enhance or diminish activity.

Calculate an estimated binding affinity (e.g., in kcal/mol), which can be used to rank potential analogues before synthesis. nih.gov

For example, docking might reveal that the amine group of 3-fluoro-4-propylaniline forms a crucial hydrogen bond with an aspartate residue, the fluoro group interacts with a serine residue, and the propyl chain sits (B43327) within a hydrophobic pocket lined with leucine (B10760876) and valine residues.

Theoretical Assessment of Aromaticity and Electronic Delocalization (e.g., Nucleus-Independent Chemical Shifts (NICS))

Aromaticity is a key concept in chemistry that describes the enhanced stability and unique magnetic properties of certain cyclic, planar molecules with delocalized π-electrons. acs.org The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a system. github.io It is calculated by placing a "ghost" atom (a probe with no electrons or nucleus) at a specific point, typically the geometric center of a ring (NICS(0)) and 1 Å above the ring plane (NICS(1)). nih.gov

The NICS value represents the negative of the magnetic shielding at that point, which is influenced by the magnetically induced ring currents of the π-electrons. kiku.dkgithub.io

Negative NICS values indicate a diatropic ring current, which opposes the external magnetic field. This is a hallmark of aromaticity.

Positive NICS values indicate a paratropic ring current, which reinforces the external field, and is characteristic of antiaromaticity.

Values near zero suggest a non-aromatic system.

For 3-fluoro-4-propylaniline, NICS calculations would be performed on the benzene ring to quantify its aromatic character. The calculated values would be compared to that of benzene to assess the electronic influence of the fluoro, amino, and propyl substituents on the ring's π-electron delocalization. It is expected that the benzene ring in 3-fluoro-4-propylaniline would exhibit a significant negative NICS value, confirming its aromatic nature.

Computational Studies of Charge Transport and Electron Localization in Polymeric Derivatives

Conducting polymers are organic materials that can conduct electricity due to a conjugated π-system along their backbone. mdpi.com A hypothetical polymeric derivative of 3-fluoro-4-propylaniline, such as poly(3-fluoro-4-propylaniline), would be a type of polyaniline. Computational studies are crucial for understanding the mechanisms of charge transport in these materials.

Charge carriers in conducting polymers often exist as localized quasi-particles called polarons or bipolarons, which are created by the interaction between the charge and distortions in the polymer lattice. aip.orgdiva-portal.org Charge transport typically occurs via a "hopping" mechanism, where these charge carriers jump between localized states on the same polymer chain (intrachain) or between adjacent chains (interchain). acs.orgrsc.org

A computational study on poly(3-fluoro-4-propylaniline) would likely involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to determine the electronic structure, ionization potential, electron affinity, and reorganization energy of polymer oligomers. The reorganization energy is a key parameter that influences the charge hopping rate.

Molecular Dynamics (MD) Simulations: To model the morphology and dynamic disorder of the polymer chains. The relative arrangement and π-π stacking of the chains are critical for efficient interchain charge transport. diva-portal.org

Calculating Hopping Rates: Using frameworks like Marcus theory to calculate the rate of charge transfer between molecular units based on the reorganization energy and electronic coupling.

Applications of 3 Fluoro 4 Propylaniline in Advanced Organic Synthesis

Precursor for Advanced Organic Building Blocks and Fine Chemicals

3-Fluoro-4-propylaniline serves as a pivotal starting material for the synthesis of a diverse array of complex organic molecules. Its primary amine functionality, coupled with the electronic effects of the fluorine and propyl substituents, allows for its elaboration into novel derivatives with potential applications in various fields of chemistry.

Synthesis of Novel Fluorinated Amine and Imine Derivatives

The primary amine group of 3-Fluoro-4-propylaniline is readily functionalized to afford a range of novel fluorinated amine and imine derivatives. Imines, or Schiff bases, are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. organic-chemistry.org This reaction is often catalyzed by an acid and proceeds with the elimination of a water molecule.

The synthesis of imines from 3-Fluoro-4-propylaniline can be achieved by reacting it with various aromatic or aliphatic aldehydes. nih.govresearchgate.net For instance, the reaction with a substituted benzaldehyde (B42025) in a suitable solvent would yield the corresponding N-benzylidene-3-fluoro-4-propylaniline derivative. These fluorinated imines are valuable intermediates in organic synthesis and can serve as precursors for the synthesis of other nitrogen-containing compounds. nih.gov Furthermore, the imine functionality is a recognized pharmacophore in a number of bioactive compounds. nih.gov

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine Derivative) | Potential Reaction Conditions |

| 3-Fluoro-4-propylaniline | Benzaldehyde | N-Benzylidene-3-fluoro-4-propylaniline | Acid catalyst (e.g., p-TsOH), Toluene, Reflux |

| 3-Fluoro-4-propylaniline | 4-Methoxybenzaldehyde | N-(4-Methoxybenzylidene)-3-fluoro-4-propylaniline | Acetic acid, Ethanol, Room Temperature |

| 3-Fluoro-4-propylaniline | Acetone | N-(Propan-2-ylidene)-3-fluoro-4-propylaniline | Montmorillonite K-10, Microwave irradiation |

| 3-Fluoro-4-propylaniline | Cyclohexanone | N-Cyclohexylidene-3-fluoro-4-propylaniline | Solid acid catalyst, Solvent-free |

This table presents plausible synthetic transformations based on general methods for imine synthesis. Specific reaction conditions may require optimization.

Intermediates in the Development of Bioactive Molecules (e.g., potential antidepressants, anti-inflammatory agents, antimicrobial agents)

Current research on compounds similar to 3-Fluoro-4-propylaniline is largely centered on their role as intermediates in the synthesis of pharmaceuticals. The presence of the fluorine atom is known to enhance membrane permeability, which could lead to improved efficacy for antimicrobial agents. Studies have explored the potential of fluorinated anilines in developing novel antimicrobial compounds. For instance, a related compound, 3-fluoro-4-morpholinoaniline (B119058), is a known intermediate in the synthesis of the antibiotic linezolid. researchgate.netossila.com Derivatives such as sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline have demonstrated antimicrobial activity. ossila.com

In the realm of anti-inflammatory agents, various aniline (B41778) derivatives have been investigated. The electronic and steric properties imparted by the fluoro and propyl groups could be leveraged to design selective inhibitors of inflammatory targets.

Key Building Block for the Construction of Heterocyclic Systems (e.g., nitrogen-containing heterocycles, benzimidazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. researchgate.netaurigeneservices.com 3-Fluoro-4-propylaniline can serve as a valuable precursor for the synthesis of various heterocyclic systems.

Quinolines: The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry. Several synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials for the construction of the quinoline ring system. pharmaguideline.comiipseries.org For example, in a Skraup-type reaction, 3-Fluoro-4-propylaniline could be reacted with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to potentially yield a fluoro-propyl-substituted quinoline. pharmaguideline.comiipseries.org The regiochemistry of the cyclization would be influenced by the directing effects of the amino, fluoro, and propyl groups.

Benzimidazoles: Benzimidazoles are another important class of heterocycles with a wide range of biological activities. A common synthetic route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. While 3-Fluoro-4-propylaniline is not an o-phenylenediamine, it can be envisioned as a precursor. For instance, nitration of 3-Fluoro-4-propylaniline at the ortho position to the amino group, followed by reduction of the nitro group, would yield the corresponding o-phenylenediamine derivative. This intermediate could then be cyclized with an appropriate aldehyde to furnish a fluoro-propyl-substituted benzimidazole. researchgate.nettandfonline.comsioc-journal.cn

| Starting Material | Target Heterocycle | Proposed Synthetic Strategy |

| 3-Fluoro-4-propylaniline | Fluoro-propyl-substituted quinoline | Reaction with glycerol, an oxidizing agent, and sulfuric acid (Skraup synthesis). pharmaguideline.comiipseries.org |

| 3-Fluoro-4-propylaniline | Fluoro-propyl-substituted benzimidazole | 1. Nitration ortho to the amino group. 2. Reduction of the nitro group to an amine. 3. Condensation with an aldehyde. researchgate.nettandfonline.comsioc-journal.cn |

This table outlines potential synthetic pathways to heterocyclic systems starting from 3-Fluoro-4-propylaniline based on established synthetic methodologies.

Precursors for Radiopharmaceutical Development (e.g., Fluorine-18 labeled compounds for PET imaging)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology and neurology. PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. Fluorine-18 is the most commonly used radionuclide for PET due to its favorable decay characteristics. nih.gov

Aniline derivatives are valuable precursors for the synthesis of [¹⁸F]-labeled radiotracers. nih.gov The synthesis of such tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. While direct radiolabeling of 3-Fluoro-4-propylaniline with Fluorine-18 would not be a common strategy as it already contains a stable fluorine atom, it could serve as a scaffold for the introduction of a radiolabel at another position or be modified to act as a precursor.

For instance, a synthetic route could be devised to introduce a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) onto the aromatic ring of a derivative of 3-Fluoro-4-propylaniline. Subsequent nucleophilic aromatic substitution with [¹⁸F]fluoride would then yield the desired PET tracer. frontiersin.org The presence of the existing fluorine and propyl groups could be used to modulate the biological properties and targeting specificity of the resulting radiopharmaceutical. The development of novel PET tracers is an active area of research, and fluorinated anilines like 3-Fluoro-4-propylaniline represent a potential entry point for creating new imaging agents. nih.gov

Ligands for Targeted Protein Degradation (e.g., VHL E3 Ubiquitin Ligase ligands)

Targeted protein degradation (TPD) has emerged as a promising therapeutic modality that utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins. aurigeneservices.comresearchgate.net PROTACs are bifunctional molecules that consist of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. sigmaaldrich.com

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most commonly recruited E3 ligases in PROTAC design. nih.govenamine.netrsc.org While the direct application of 3-Fluoro-4-propylaniline as a VHL ligand has not been reported, its structural features could be incorporated into the design of novel PROTACs. The aniline moiety could be part of a novel warhead targeting a protein of interest, or it could be integrated into the linker region to modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability. The design of novel E3 ligase ligands and warheads is crucial for expanding the scope of TPD, and substituted anilines offer a versatile platform for such endeavors. nih.govresearchgate.net

Materials Science Applications and Optoelectronic Technologies

The unique electronic properties of fluorinated organic compounds also make them attractive for applications in materials science. Fluorinated anilines have been utilized in the synthesis of high-performance polymers and as components in materials for optoelectronic devices. The incorporation of fluorine can enhance thermal stability and influence the electronic energy levels of organic materials.

Polyaniline is a well-known conducting polymer, and the synthesis of its derivatives allows for the tuning of its properties. The polymerization of fluorinated anilines, such as 3-fluoroaniline (B1664137), has been reported to yield polymers with distinct characteristics. It is plausible that 3-Fluoro-4-propylaniline could be used as a monomer for the synthesis of novel fluorinated and alkyl-substituted polyanilines. The presence of the propyl group could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing for various applications.

In the field of optoelectronics, organic materials are being developed for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Fluorinated aniline derivatives have been investigated as components of hole-transporting materials. The electronic properties of 3-Fluoro-4-propylaniline, influenced by both the electron-withdrawing fluorine atom and the electron-donating propyl group, could make it a candidate for incorporation into such materials to optimize their performance. For example, a related compound, 3-fluoro-4-morpholinoaniline, has been used to tune the emission wavelength of carbon nanodots. ossila.com

Incorporation into Polymeric Structures for Advanced Material Development

Fluorinated aniline derivatives are increasingly utilized in the synthesis of high-performance polymers. The incorporation of fluorine into a polymer backbone can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. 3-Fluoro-4-propylaniline can be used as a monomer or a modifying agent in polymerization reactions. The primary amine group allows for its integration into polymer chains through techniques like polycondensation, forming polyamides or polyimides.

The presence of the fluorine atom, with its high electronegativity, can alter intermolecular and intramolecular interactions within the polymer matrix, potentially leading to improved mechanical properties and greater stability. The propyl group influences the polymer's solubility and processing characteristics by increasing its lipophilicity. These combined features make polymers derived from 3-Fluoro-4-propylaniline candidates for specialized applications where durability and specific electronic performance are required.

| Polymer Property | Contribution from 3-Fluoro-4-propylaniline |

| Thermal Stability | The strong carbon-fluorine bond enhances the overall stability of the polymer backbone. |

| Chemical Resistance | Fluorination often leads to polymers with lower surface energy and reduced susceptibility to chemical attack. |

| Solubility | The alkyl (propyl) group can improve solubility in organic solvents, facilitating polymer processing. |

| Electronic Properties | The electron-withdrawing nature of fluorine modifies the electronic landscape of the polymer, which is useful for electronic applications. |

Development of Hole-Transporting Materials in Perovskite Solar Cells and Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, fluorinated anilines are recognized for their use in hole-transporting materials (HTMs) for devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). HTMs are a critical component in these devices, responsible for efficiently extracting positive charges (holes) from the active layer and transporting them to the electrode. nih.gov

The effectiveness of an HTM is determined by several key properties, including its energy levels (specifically the HOMO level), hole mobility, and stability. nih.gov The molecular structure of 3-Fluoro-4-propylaniline makes it a suitable building block for more complex HTMs.

Energy Level Tuning: Fluorination is a known strategy to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic compounds. nih.gov By incorporating 3-fluoro-4-propylaniline into a larger conjugated molecule, the HOMO level can be precisely tuned to align with the valence band of the perovskite absorber, facilitating efficient hole extraction. nih.gov

Enhanced Stability: The introduction of fluorine can increase the thermal and photochemical stability of the final HTM, contributing to longer device lifetimes. nih.gov

Morphology and Packing: The fluorine and propyl groups can influence the solid-state packing of the HTM molecules, which in turn affects their charge-transport properties. nih.gov The propyl group can help ensure an amorphous, non-crystalline film, which is desirable for uniform charge transport. nih.gov

| Desired HTM Property | Role of 3-Fluoro-4-propylaniline Moiety |

| HOMO Level Alignment | Fluorine's electron-withdrawing nature helps lower the HOMO level for better alignment with perovskite. nih.gov |

| Hole Mobility | The molecular structure can be elaborated to promote intermolecular charge hopping. |

| Thermal & Chemical Stability | Fluorination enhances the intrinsic stability of the organic material. nih.gov |

| Good Film Formation | The propyl group can prevent crystallization and promote the formation of smooth, amorphous films. nih.gov |

Functionalization for Carbon Nanodots with Tunable Emission Wavelengths

Carbon nanodots (C-dots) are fluorescent nanomaterials whose optical properties can be controlled through surface functionalization. nih.govrsc.org Modifying the surface of C-dots with functional molecules can introduce new energy levels, leading to changes in their photoluminescence, including shifts to longer wavelengths. nih.gov

While direct studies on 3-Fluoro-4-propylaniline are limited, research on the similar compound 3-fluoro-4-morpholinoaniline demonstrates that fluorinated anilines can be applied to tune the emission wavelength of carbon nanodots. ossila.com The primary amine group of 3-Fluoro-4-propylaniline can react with functional groups (like carboxylic acids) on the surface of C-dots, chemically bonding the molecule to the nanostructure. nih.gov

This surface functionalization is hypothesized to influence the C-dots' emission in two ways:

Passivation of Surface Defects: The aniline derivative can passivate surface trap states that would otherwise lead to non-radiative decay, potentially increasing the photoluminescence quantum yield.

Modification of Electronic Structure: The introduction of the fluoro-propyl-phenyl moiety creates new electronic states on the C-dot surface, which can lead to a red-shift in the emission wavelength. nih.gov The specific electronic properties imparted by the fluorine and propyl groups would result in a unique emission profile.

Agrochemical Synthesis: Derivatization for Potential Agro-active Compounds

Aniline derivatives are fundamental intermediates in the synthesis of a wide variety of agrochemicals, including herbicides, pesticides, and fungicides. The introduction of fluorine into a molecule is a common strategy in agrochemical research to enhance biological activity, modify metabolic stability, and improve transport properties within the target organism.

3-Fluoro-4-propylaniline serves as a valuable scaffold for creating novel agro-active compounds. The presence of three distinct points for chemical modification—the amine group, the aromatic ring, and the propyl group—allows for extensive derivatization. For instance, the amine group can be readily converted into amides, ureas, or sulfonamides, which are common functional groups in active agrochemical ingredients. The fluorine atom and the propyl group can influence the molecule's lipophilicity, a key factor in its ability to penetrate plant cuticles or insect exoskeletons. A related compound, 3-fluoro-4-methylaniline, is noted for its application in the synthesis of agrochemicals. bloomtechz.com

Applications in Dye and Pigment Industries as an Aniline Derivative

The synthesis of dyes and pigments heavily relies on aromatic amines as precursors. researchgate.net Aniline and its substituted derivatives are foundational to the creation of azo dyes, triarylmethane dyes, and other classes of colorants. The final color and properties of a dye, such as lightfastness and chemical stability, are highly dependent on the substituents present on the aromatic ring.

3-Fluoro-4-propylaniline can be used as an intermediate in this industry. The amine group can be diazotized and then coupled with another aromatic compound to form an azo dye, a process central to the production of a vast range of colors. The presence of the fluorine atom can enhance the stability and color intensity of the resulting pigment. bloomtechz.com For example, 3-fluoro-4-methylaniline, a structurally similar compound, is used to produce fluoro-containing pigments with improved properties. bloomtechz.com The propyl group would primarily influence the solubility of the dye, making it more suitable for applications in non-aqueous media like inks, plastics, and coatings.

Environmental Transformation and Degradation Pathways of 3 Fluoro 4 Propylaniline

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical by non-biological processes. For organic compounds like 3-Fluoro-4-propylaniline, key abiotic degradation pathways include hydrolysis and photo-oxidation.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, anilines are resistant to hydrolysis under typical environmental pH conditions nih.gov. The carbon-nitrogen bond in the aromatic amine is stable and not readily cleaved by water. For substituted anilines, such as chloroanilines, there is also no evidence of significant hydrolysis mdpi.com. Given the stability of the aniline (B41778) functional group to hydrolysis, it is anticipated that 3-Fluoro-4-propylaniline would also be resistant to this degradation pathway. The presence of the fluorine and propyl substituents is not expected to significantly alter the susceptibility of the aromatic amine to hydrolysis. Therefore, hydrolysis is not considered a major pathway for the environmental degradation of 3-Fluoro-4-propylaniline.

Photo-oxidation, or photodegradation, is a process where light energy initiates chemical reactions that lead to the breakdown of a compound. This is a significant degradation pathway for many organic compounds in the environment.

Atmospheric Photo-oxidation: In the atmosphere, aniline is known to degrade rapidly, primarily through reactions with photochemically produced hydroxyl radicals (•OH) nih.govdcceew.gov.au. The estimated atmospheric half-life for aniline is approximately 2 hours nih.govdcceew.gov.au. It is expected that 3-Fluoro-4-propylaniline would also be susceptible to atmospheric photo-oxidation. The reaction with hydroxyl radicals would likely involve addition to the aromatic ring or hydrogen abstraction from the amino group or the propyl side chain.

Aqueous Photo-oxidation: In surface waters, the photodegradation of anilines can also occur. The rate of this process can be influenced by the presence of other substances in the water, such as humic acids, which can act as photosensitizers and accelerate the degradation process nih.gov. While direct photolysis by sunlight may occur, indirect photo-oxidation involving reactive oxygen species like hydroxyl radicals is often more significant.

Influence of Molecular Structure on Environmental Fate and Transport

The molecular structure of 3-Fluoro-4-propylaniline, with its fluorine and propyl substituents, plays a crucial role in determining its behavior and persistence in the environment.

Fluorine Group: The presence of a fluorine atom can significantly impact a molecule's environmental fate. The carbon-fluorine bond is exceptionally strong, which can increase the persistence of fluorinated compounds in the environment mdpi.com. Studies on other fluorinated anilines have shown that an increase in fluorine substitution can lead to a longer time required for biodegradation, suggesting greater persistence nih.gov. The high electronegativity of fluorine also alters the electronic properties of the aromatic ring, which can influence its reactivity and interactions with environmental matrices.

Propyl Group: The propyl group is an alkyl group, which is generally considered to be electron-donating. This can affect the reactivity of the aniline ring. The propyl group also increases the lipophilicity (fat-solubility) of the molecule compared to aniline. This increased lipophilicity can lead to greater partitioning into organic matter in soil and sediment, as well as potential for bioaccumulation in organisms.

The combination of a persistent C-F bond and an organic-partitioning-favoring propyl group suggests that 3-Fluoro-4-propylaniline may have a tendency to persist in certain environmental compartments.

Several factors can influence the rate at which 3-Fluoro-4-propylaniline is transformed in the environment.

Degree of Fluorination: As observed with other fluoroanilines, the number of fluorine substituents can affect degradation rates. While 3-Fluoro-4-propylaniline has only one fluorine atom, its presence is expected to contribute to its persistence compared to the non-fluorinated analogue, 4-propylaniline (B1194406) nih.gov.

Chain Length: The propyl group's chain length can influence partitioning behavior and may also be a site for oxidative attack.

Ionic State (pH): The basicity of the aniline group means that its ionic state is pH-dependent. At lower pH, the amino group will be protonated, forming an anilinium ion. This will increase its water solubility and reduce its volatility and partitioning to organic matter mdpi.com.

Functional Groups: The amino group is a primary site for many transformation reactions, including oxidation and reactions with other environmental chemicals.

Table 1: Factors Influencing Environmental Transformation of Substituted Anilines

| Factor | Influence | Reference Compounds |

|---|---|---|

| pH | Affects the ionic state, influencing solubility and partitioning. | Chloroanilines mdpi.com |

| Presence of Organic Matter | Can enhance photodegradation in water (sensitization). | Aniline nih.gov |

| Degree of Halogenation | Increased halogenation can lead to greater persistence. | Fluoroanilines nih.gov |

| Sunlight Intensity | Key driver for photo-oxidation in the atmosphere and surface waters. | Aniline nih.govdcceew.gov.au |

Identification and Characterization of Environmental Transformation Products

There is no direct experimental data on the environmental transformation products of 3-Fluoro-4-propylaniline. However, based on the known degradation pathways of aniline and other substituted anilines, several potential products can be hypothesized.

Photo-oxidation Products: The atmospheric photo-oxidation of aniline is known to produce a variety of compounds, including nitrosamines, nitrobenzene, nitrophenols, phenol, nitrosobenzene, and benzidine (B372746) dcceew.gov.au. It is plausible that the photo-oxidation of 3-Fluoro-4-propylaniline could lead to analogous products, such as:

Nitro-derivatives (e.g., 3-Fluoro-4-propylnitrobenzene)

Hydroxylated derivatives (phenols)

Products from the oxidation of the propyl side chain

Coupling products (e.g., azo compounds)

Table 2: Potential Transformation Products of 3-Fluoro-4-propylaniline based on Aniline Degradation

| Degradation Pathway | Potential Products of 3-Fluoro-4-propylaniline | Corresponding Aniline Products dcceew.gov.au |

|---|---|---|

| Atmospheric Photo-oxidation | 3-Fluoro-4-propyl-nitrosobenzene | Nitrosobenzene |

| 3-Fluoro-4-propyl-nitrobenzene | Nitrobenzene | |

| Fluorinated and propylated nitrophenols | Nitrophenols |

While biotic degradation is outside the scope of this section, it is worth noting that the microbial degradation of 3-fluoroaniline (B1664137) has been shown to produce 3-aminophenol (B1664112) and resorcinol (B1680541) nih.gov. This suggests that hydroxylation of the aromatic ring is a feasible transformation pathway for fluoroanilines, which may also occur through abiotic processes.

Further research is necessary to definitively identify and characterize the environmental transformation products of 3-Fluoro-4-propylaniline and to fully understand its environmental fate and persistence.

Structure Activity Relationship Sar and Molecular Design Principles for 3 Fluoro 4 Propylaniline Derivatives

Influence of Aromatic Substitution Patterns on Reactivity and Functional Properties

The introduction of further substituents can fine-tune these properties. For instance, the addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions on the ring can significantly alter the molecule's electronic distribution, and consequently, its reactivity and biological activity.

Table 1: Predicted Influence of Additional Substituents on the Reactivity of the 3-Fluoro-4-propylaniline Ring in Electrophilic Aromatic Substitution

| Substituent Type | Position of Substitution | Predicted Effect on Reactivity | Rationale |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Position 2 or 6 | Increased | EDGs enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Position 2 or 6 | Decreased | EWGs decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. |

In the realm of materials science, fluorinated anilines are valuable precursors for high-performance polymers and components in electronic devices. The substitution pattern on the aniline (B41778) ring can impact properties such as thermal stability, solubility, and the electronic characteristics of the resulting materials. For example, strategic placement of substituents can alter the polymer's morphology and conductivity.

Electronic and Steric Effects of the Fluorine Atom and Propyl Group on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is governed by a combination of electronic and steric effects. In derivatives of 3-fluoro-4-propylaniline, the fluorine atom and the propyl group play pivotal roles in defining how the molecule interacts with its environment, particularly with biological targets like enzymes or receptors.

Electronic Effects: The fluorine atom at the 3-position has a strong electron-withdrawing inductive effect due to its high electronegativity. This effect can influence the acidity of the amine group and the hydrogen-bonding capabilities of the molecule. Simultaneously, fluorine can act as a weak electron-donating group through resonance. This dual nature allows it to modulate the electronic landscape of the molecule in a nuanced way. In medicinal chemistry, the introduction of fluorine is a common strategy to improve metabolic stability and binding affinity.

The propyl group at the 4-position is an electron-donating group through an inductive effect, which increases the electron density on the aromatic ring and the nitrogen atom of the amino group. This can enhance the basicity and nucleophilicity of the amine.

Computational studies, such as those using Density Functional Theory (DFT), can predict the electronic effects of these substituents. For 3-fluoro-4-propylaniline, DFT calculations at the B3LYP/6-31G(d) level indicate that the electron-withdrawing effect of fluorine increases the partial positive charge on the aromatic ring, which can influence how the molecule interacts with electron-rich pockets in a receptor.

Steric Effects: The propyl group is a relatively bulky substituent and can exert significant steric hindrance. This steric bulk can influence the conformation of the molecule and restrict its ability to fit into certain binding pockets. However, it can also be exploited to achieve selectivity for a particular target by designing derivatives that fit the specific topology of the binding site. The propyl group's steric effects can reduce the accessibility of the molecule for bulky electrophiles during chemical reactions.

Table 2: Summary of Electronic and Steric Effects of Substituents in 3-Fluoro-4-propylaniline

| Substituent | Position | Electronic Effect | Steric Effect |

| Fluorine | 3 | Strong inductive withdrawal, weak resonance donation | Minimal |

| Propyl | 4 | Inductive donation | Significant |

| Amino | 1 | Strong resonance donation, inductive withdrawal | Moderate |

Rational Design Strategies for Optimizing Derivative Properties for Specific Applications

The 3-fluoro-4-propylaniline scaffold can be rationally modified to optimize its properties for specific applications in fields like medicinal chemistry and materials science. These design strategies often involve the targeted introduction of new functional groups to enhance desired characteristics while minimizing unwanted side effects.

In medicinal chemistry, a common strategy is to use the aniline nitrogen as a point for derivatization. For instance, Buchwald-Hartwig amination can be employed to couple 3-fluoro-4-propylaniline with aryl halides, generating diarylamines. This approach allows for the exploration of a large chemical space to identify compounds with improved biological activity. Another strategy is the formation of Schiff bases by reacting the aniline with various aldehydes. These imines can serve as intermediates for the synthesis of more complex heterocyclic systems or act as ligands for coordination chemistry.